2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol
Description
2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Properties
IUPAC Name |
2-[4-[(5-chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c14-12-1-2-13(17(19)20)11(9-12)10-16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDDMVYJCBWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-[(5-chloro-2-aminophenyl)methyl]piperazin-1-yl]ethanol, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .
Uniqueness
What sets 2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol apart is its unique combination of a piperazine ring with a chloro-nitrophenyl group and an ethanol moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
